(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin
Overview
Description
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is a chiral compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. The presence of the hydroxyphenyl group in this compound adds to its potential biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin typically involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the hydantoin ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine
Major Products:
Oxidation: 5-(4-Ketophenyl)-5-ethylhydantoin
Reduction: 5-(4-Hydroxyphenyl)-5-ethyl-2-hydroxyhydantoin
Substitution: 5-(4-Alkoxyphenyl)-5-ethylhydantoin
Scientific Research Applications
(S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the hydantoin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar structure but with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin.
Comparison: (S)-5-(4-Hydroxyphenyl)-5-ethylhydantoin is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and specificity. Compared to phenytoin and ethotoin, it may offer different pharmacokinetic properties and potentially fewer side effects.
Properties
IUPAC Name |
(5S)-5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFIVJCLUUNXKT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204320 | |
Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65567-35-3 | |
Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65567-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5S)-5-Ethyl-5-(4-hydroxyphenyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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